N-Methyltaurine

描述

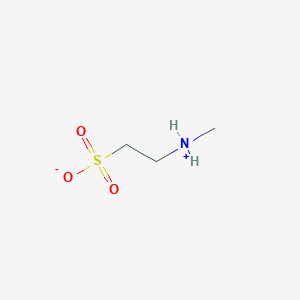

N-Methyltaurine (C₃H₉NO₃S) is a sulfonic acid derivative of taurine, characterized by a methyl group substitution on the amino group. It plays diverse roles in biological systems, including neurobiological modulation, microbial metabolism, and thermal decomposition pathways. Unlike its parent compound taurine, this compound exhibits unique interactions with receptors, enzymes, and environmental matrices, making it a compound of significant research interest .

科学研究应用

N-Methyltaurine has diverse applications across various fields:

作用机制

The mechanism by which N-Methyltaurine exerts its effects is not fully understood. it is believed to function similarly to taurine, which is known to regulate various physiological processes, including osmoregulation, neurohormonal modulation, and lipid metabolism . This compound’s cytoprotective effects may involve modulation of oxidative stress and anti-inflammatory pathways .

相似化合物的比较

2.2 Biodegradation Pathways

N-Methyltaurine is a degradation product of amphoteric surfactants like N-oleoyl-N-methyltaurine. Its microbial metabolism differs from related sulfonates:

- Degradation by Pseudomonas alcaligenes: N-Oleoyl-N-methyltaurine is hydrolyzed by an inducible amidase, releasing oleate (metabolized for energy) and this compound (excreted quantitatively). This pathway contrasts with N-acetyltaurine degradation, which requires a substrate-specific amidase .

- Comparison with Natural Sulfonates: Compound Degradative Pathway Key Enzymes Excreted Byproducts this compound Hydrolysis → Excretion Inducible amidase None (excreted intact) Taurine Dehydrogenation → Sulfoacetaldehyde Taurine dehydrogenase Sulfate, CO₂ N-Acetyltaurine Hydrolysis → Taurine Substrate-specific amidase Acetate Adapted from studies on bacterial surfactant degradation .

2.3 Metabolic Stability

This compound-conjugated bile acids resist bacterial deconjugation and dehydroxylation, unlike taurine conjugates. This property is critical in marine vertebrates (e.g., angelfish) for maintaining bile acid stability during lipid digestion, suggesting evolutionary adaptation to specific microbiomes .

2.4 Thermal Decomposition

During pyrolysis, this compound is a major product in both untreated and acid-pretreated pine cones, with yields differing significantly:

- Pyrolysis Yields at ~340°C: Substrate this compound Yield (%) Key Co-Products Untreated Pine Cone 6.78 Isoparvifuran, L-ascorbic acid derivatives Acid-Pretreated Pine Cone 20.41 Hydroxyurea, N-hexadecanoic acid Data from TGA-FTIR and pyrolysis-GC/MS analyses .

Devolatilization Temperatures :

this compound decomposes at 208–228°C in algal biomass, lower than in pine biomass (338–342°C), indicating substrate-dependent thermal stability .

Key Research Findings

- Environmental : Its role as a surfactant degradation intermediate highlights biodegradation pathways distinct from natural sulfonates, with implications for wastewater treatment .

- Biomedical : Resistance to bacterial degradation in bile acids positions this compound as a stable biomarker in lipid digestion studies .

生物活性

N-Methyltaurine (NMT) is a derivative of taurine, a sulfur-containing amino acid that plays various roles in biological systems. Recent studies have begun to elucidate the biological activity of NMT, particularly its potential therapeutic effects and metabolic pathways. This article will explore the biological activity of NMT, focusing on its physiological roles, mechanisms of action, and potential applications based on current research findings.

1. Overview of this compound

This compound is primarily found in certain marine organisms, particularly red algae. It is structurally similar to taurine but possesses an additional methyl group. This modification may influence its biological properties and interactions within biological systems.

2.1 Bioavailability and Distribution

Research indicates that NMT has high bioavailability when administered orally. A study found that the bioavailability of NMT was approximately 96.1% compared to intravenously administered NMT . This suggests efficient absorption and utilization in the body. After administration, NMT is distributed widely across various tissues, including the brain, liver, kidney, heart, and skeletal muscles, with tissue concentrations significantly exceeding serum levels .

2.2 Effects on Muscle Atrophy

One of the most notable findings regarding NMT is its potential to counteract glucocorticoid-induced muscle atrophy. Glucocorticoids are known to cause muscle wasting by promoting protein breakdown and inhibiting protein synthesis. In a controlled study, mice treated with NMT exhibited a partial reversal of muscle atrophy induced by glucocorticoids . This effect may be attributed to its ability to enhance protein synthesis or inhibit proteolytic pathways.

3. Comparative Biological Activity

To better understand the biological activity of NMT, it is useful to compare it with taurine and other related compounds:

| Compound | Source | Bioavailability | Primary Biological Effects |

|---|---|---|---|

| This compound | Red algae | 96.1% | Muscle protection against atrophy |

| Taurine | Various foods (e.g., meat, fish) | High | Antioxidant, osmoregulation, neuromodulation |

| Dimethyltaurine | Marine organisms | Moderate | Osmolyte properties |

4.1 In Vivo Studies

In vivo studies have demonstrated that administering NMT can lead to significant improvements in muscle health in models of atrophy. For example, one study reported that mice receiving a diet supplemented with NMT showed increased muscle mass compared to control groups .

4.2 In Vitro Studies

In vitro experiments have also supported these findings by showing that NMT can stimulate cellular mechanisms associated with muscle growth and repair. Cell cultures treated with NMT exhibited enhanced proliferation and reduced apoptosis rates under stress conditions induced by glucocorticoids .

5. Implications for Human Health

The findings surrounding NMT's biological activity suggest potential applications in treating conditions associated with muscle wasting, such as cachexia in cancer patients or age-related sarcopenia. Further research is needed to establish safe and effective dosages for human use.

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its high bioavailability and ability to mitigate muscle atrophy highlight its potential as a therapeutic agent in clinical settings. Continued research will be essential to fully elucidate its mechanisms of action and therapeutic applications.

化学反应分析

Reactions of N-Methyltaurine

-

Amide Formation (Esterification): this compound can undergo esterification (amide formation) with long-chain carboxylic acids to form taurides (acylaminoethanesulfonates) . These taurides are used as mild anionic surfactants due to the high polarity of this compound and the good solubility of its alkaline earth metal salts .

-

Radiosynthesis of N-11C-Methyl-Taurine Conjugates: this compound can be used in the radiosynthesis of N-11C-methyl-taurine–conjugated bile acids . The 11C-methylation of taurine is achieved by heating at 80°C for 3 min to give N-11C-methyl-taurine .

-

Hydrolytic Degradation: Pseudomonas alcaligenes can utilize the amphoteric surfactant N-oleoyl-N-methyltaurine as a sole source of carbon or nitrogen . The initial degradative reaction is hydrolytic, where an amidase cleaves N-oleoyl-N-methyltaurine into this compound and oleate . The this compound is excreted .

Biodegradation

-

Dissimilation by Bacteria: this compound can be dissimilated by Alcaligenes faecalis and Paracoccus versutus, resulting in the release of methylamine . Paracoccus versutus can utilize this compound as a sole source of fixed nitrogen or carbon . This organism expresses inducible (N-methyl)taurine dehydrogenase, Xsc, and a sulfite dehydrogenase .

Miscellaneous Reactions

-

Reaction with Sulfuric Acid: N- methylacetamides are reacted with sulfuric acid solution at 50~180°C to yield N methyl taurine .

-

Reaction with Ammonium Source: N methyl taurine and source of ammonium are reacted at 80~180°C, within 50°C with hydrogen peroxide .

-

Production of N-Sodium Methyl Taurine: N methyl taurine ammonium that is prepared in the presence of alkali, solvent and catalyst, in 80~180°C back flow reaction is carried out, through centrifugal filtration, to obtain N methyl taurine sodium .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Methyltaurine in laboratory settings?

- Methodological Answer : this compound synthesis typically involves the reaction of taurine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, elemental analysis and mass spectrometry (MS) are essential. Ensure compliance with IUPAC naming conventions and provide full physicochemical data (melting point, solubility) in publications .

Q. How can this compound be detected and quantified in complex biological matrices?

- Methodological Answer : Use derivatization techniques coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity. For microbial studies, isotopically labeled this compound (e.g., ¹⁵N or ¹³C) aids in tracking metabolic pathways. Validate methods with spike-and-recovery experiments in relevant matrices (e.g., bacterial lysates, bile acid conjugates) .

Q. What role does this compound play in microbial consortia, and how is this studied experimentally?

- Methodological Answer : Coculture systems (e.g., Pseudomonas alcaligenes with complementary bacteria) are used to simulate metabolic interactions. Growth assays with this compound as the sole carbon/nitrogen source, combined with enzyme activity measurements (e.g., this compound dehydrogenase), reveal degradation pathways. Monitor byproducts like methylamine and sulfate via ion chromatography .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s receptor interactions, such as non-competitive antagonism in neural studies?

- Methodological Answer : Employ dose-response curves with varying antagonist concentrations (e.g., picrotoxin) to assess receptor binding kinetics. Use computational modeling (e.g., Schild analysis) to distinguish competitive vs. allosteric mechanisms. Replicate experiments across multiple cell models (e.g., guinea pig cerebellar slices) and validate with knockout studies or alternative ligands .

Q. What experimental strategies elucidate the catabolic pathways of this compound in bacteria like Paracoccus versutus?

- Methodological Answer : Combine genomic analysis (PCR amplification of tauY and xsc gene clusters) with enzyme assays to map the pathway:

- Step 1 : Induce bacterial cultures with this compound and extract proteins for dehydrogenase activity assays.

- Step 2 : Quantify intermediates (sulfoacetaldehyde, sulfite) via LC-MS or colorimetric kits.

- Step 3 : Use gene knockout mutants to confirm the role of specific enzymes (e.g., sulfoacetaldehyde acetyltransferase) .

Q. How can researchers address discrepancies in reported enzymatic specificity for this compound degradation?

- Methodological Answer : Perform substrate competition assays using taurine and this compound to test enzyme promiscuity. Employ X-ray crystallography or cryo-EM to resolve active-site structures of taurine dehydrogenase. Compare kinetic parameters (Km, Vmax) across bacterial strains to identify evolutionary adaptations .

Q. Guidance for Experimental Design

- Reproducibility : Document all synthesis protocols, including reagent sources (e.g., Sigma-Aldrich grade) and instrument calibration details. For microbial studies, specify culture conditions (pH, temperature, agitation) .

- Data Validation : Use positive/negative controls in enzyme assays (e.g., heat-inactivated enzymes) and report statistical significance (p-values, n ≥ 3) .

属性

IUPAC Name |

2-(methylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZRRICLUFMAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025664 | |

| Record name | N-Methyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white powder. (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

107-68-6 | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLTAURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltaurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X4943TG5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 to 468 °F (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。